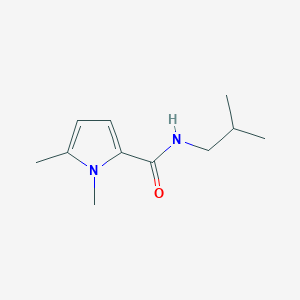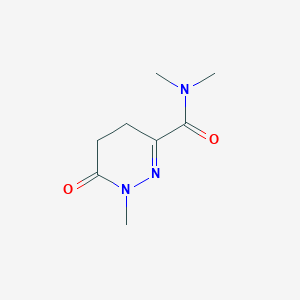
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide, also known as DPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPC is a pyrrole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. Specifically, 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant responses. 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has also been shown to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune responses.
Biochemical and Physiological Effects
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide is its relatively high cost compared to other compounds that may have similar effects.
Orientations Futures
There are many potential future directions for research involving 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide. One area of interest is the development of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide and its potential applications in other areas of research, such as cancer and inflammation. Finally, research is needed to develop more cost-effective methods for synthesizing 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide, which could make it more widely available for research purposes.
Méthodes De Synthèse
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylpropanal with 1,5-dimethylpyrrole-2-carboxylic acid in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide with high purity and yield.
Applications De Recherche Scientifique
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been used in a wide range of scientific research applications, including studies of the nervous system, cancer, and inflammation. In particular, 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)7-12-11(14)10-6-5-9(3)13(10)4/h5-6,8H,7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKIPFFOLAKYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)

![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)